Cas no 1312716-26-9 (Scutebarbatine X)

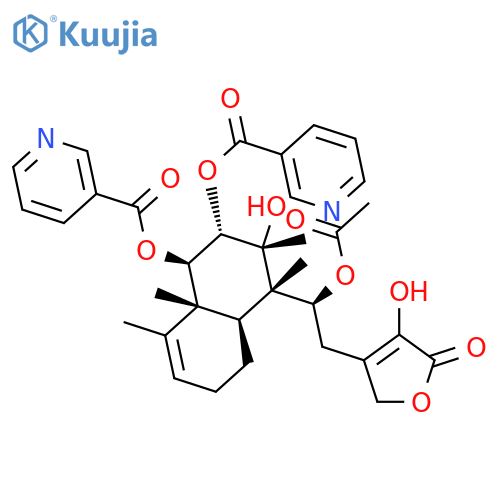

Scutebarbatine X structure

商品名:Scutebarbatine X

Scutebarbatine X 化学的及び物理的性質

名前と識別子

-

- Scutebarbatine X

- [ "" ]

- [(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

- HY-N1263

- 1312716-26-9

- CS-0016667

- AKOS040760701

- 3-Pyridinecarboxylic acid, 3,3'-[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-4-hydroxy-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-3-hydroxy-3,4,8,8a-tetramethyl-1,2-naphthalenediyl] ester

- CHEMBL3944588

-

- インチ: InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1

- InChIKey: LOVZWLNTNWLURP-NCDJTCFZSA-N

- ほほえんだ: CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)c4cccnc4)OC(=O)c5cccnc5)C

計算された属性

- せいみつぶんしりょう: 634.25300

- どういたいしつりょう: 634.25264541g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 12

- 重原子数: 46

- 回転可能化学結合数: 11

- 複雑さ: 1300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 171Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 812.2±65.0 °C at 760 mmHg

- フラッシュポイント: 445.0±34.3 °C

- ようかいど: ほとんど溶けない(0.07 g/l)(25ºC)、

- PSA: 171.44000

- LogP: 4.05180

- じょうきあつ: 0.0±3.1 mmHg at 25°C

Scutebarbatine X セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Scutebarbatine X 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN2194-1 mL * 10 mM (in DMSO) |

Scutebarbatine X |

1312716-26-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 17800 | 2023-09-15 | |

| A2B Chem LLC | AA41064-1mg |

Scutebarbatine X |

1312716-26-9 | >97% | 1mg |

$699.00 | 2024-01-04 | |

| TargetMol Chemicals | TN2194-5mg |

Scutebarbatine X |

1312716-26-9 | 5mg |

¥ 14980 | 2024-07-19 | ||

| TargetMol Chemicals | TN2194-5 mg |

Scutebarbatine X |

1312716-26-9 | 98% | 5mg |

¥ 14,980 | 2023-07-10 | |

| TargetMol Chemicals | TN2194-1 ml * 10 mm |

Scutebarbatine X |

1312716-26-9 | 1 ml * 10 mm |

¥ 17800 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S70600-5mg |

Scutebarbatine X |

1312716-26-9 | 5mg |

¥6240.0 | 2021-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2194-1 mg |

Scutebarbatine X |

1312716-26-9 | 1mg |

¥3153.00 | 2022-04-26 | ||

| A2B Chem LLC | AA41064-5mg |

Scutebarbatine X |

1312716-26-9 | 97.5% | 5mg |

$785.00 | 2024-04-20 |

Scutebarbatine X 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1312716-26-9 (Scutebarbatine X) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量